3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-17-13-8-10-5-6-15-12(4-3-7-16)11(10)9-14(13)18-2/h8-9,12,15-16H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYQDEIGHYQNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369985 | |
| Record name | 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148204-28-8 | |
| Record name | 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Efficiency and Scalability
-
Petasis–PFB Route : Higher diastereoselectivity (>90% de) but requires multistep purification.
-
Photocatalytic Arylation : Single-step protocol with shorter reaction times but lower yields for bulky substrates.
Environmental Impact
The photoredox method eliminates stoichiometric oxidants, aligning with green chemistry principles. In contrast, the Petasis–PFB route generates ethoxy byproducts requiring neutralization.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Chiral separation using a Chiralcel OD-H column (4:96 isopropanol/hexane, 0.4 mL/min) confirms enantiomeric purity (>99% ee). Retention times correlate with absolute configuration, enabling rapid stereochemical assignment.
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals (CDCl3, 500 MHz):
Industrial-Scale Considerations
Cost Analysis
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Photocatalysts : Ir(ppy)2(dtbbpy) costs ~$1,200/g, limiting large-scale adoption.
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Petasis Reagents : Glyoxylic acid and boronic acids are commercially available at <$50/kg.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the propanol side chain can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The tetrahydroisoquinoline core can be reduced to form a fully saturated isoquinoline derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the methoxy groups.
Major Products
Oxidation: Formation of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-one or 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propanoic acid.
Reduction: Formation of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-amine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various areas of medicinal chemistry:
-
Anticancer Research :
- Compounds similar to 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol have been studied for their ability to interact with sigma receptors, which are implicated in cancer cell proliferation and survival. These interactions may lead to novel cancer therapeutics aimed at inhibiting tumor growth and metastasis.
- Neuropharmacology :
- HIV Inhibition :
The biological activity of this compound can be categorized into several key areas:
- Enzyme Inhibition :
- Receptor Binding Studies :
Case Studies
Several case studies highlight the applications of this compound in scientific research:
Mechanism of Action
The mechanism of action of 3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups and the tetrahydroisoquinoline core play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects . The propanol side chain may also contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogs with Modified Side Chains
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol
- Structure : Differs by replacing the propan-1-ol group with a propane-1,3-diol chain.
- Molecular Weight: 267.32 g/mol (C14H21NO4) .
- Physicochemical Properties :
- Impact : Increased polarity reduces membrane permeability but enhances solubility.
2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propane-1,3-diol
- Structure : Ethoxy groups replace methoxy at the 6,7-positions.
- Molecular Weight: 295.37 g/mol (C16H25NO4) .
- Impact : Ethoxy groups increase lipophilicity (higher LogP) and may alter receptor binding compared to dimethoxy analogs.
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride
- Structure : Acetic acid side chain with hydrochloride salt.
- Molecular Weight: 287.74 g/mol (C13H18ClNO4) .
- Impact : The carboxylic acid group introduces ionization at physiological pH, affecting bioavailability.
Pharmacologically Active Derivatives
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-2-yl)acetamide
- Structure: Incorporates a diethylamino-substituted benzyl group.
- Molecular Weight : ~500 g/mol (estimated from C31H37N3O4) .
- Activity : Acts as a selective orexin-1 receptor antagonist with 76% yield in synthesis .
- Comparison : Bulkier substituents enhance receptor specificity but reduce metabolic stability compared to the simpler propan-1-ol derivative.
5-(6,7-Dimethoxy-THIQ-1-yl)pentan-1-ol hydrochloride
- Structure : Extended pentan-1-ol chain.
- Molecular Weight: 315.84 g/mol (C16H26ClNO3) .
- Impact : Longer alkyl chains may improve lipophilicity and CNS penetration.
Stereochemical Variants
Biological Activity
3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol is a compound derived from the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C₁₁H₁₅N₁O₂
- Molecular Weight : 193.25 g/mol
- CAS Number : 1745-07-9
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
Tetrahydroisoquinoline derivatives have been studied for their neuroprotective properties. Research indicates that compounds in this class can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. For instance:
- Dopaminergic Activity : Some studies suggest that these compounds may enhance dopaminergic signaling, which could be beneficial in conditions like Parkinson's disease .
2. Cardiovascular Implications
The compound has also been evaluated for its effects on cardiovascular health:
- Alpha-Adrenoreceptor Modulation : Research has shown that derivatives can inhibit alpha-adrenoceptors, leading to vasodilation and reduced blood pressure in animal models . This suggests potential therapeutic applications in hypertension.
3. Antioxidant Properties
The antioxidant capacity of tetrahydroisoquinolines is noteworthy:
- Free Radical Scavenging : Studies indicate that these compounds can scavenge free radicals, reducing oxidative stress in cells . This property may contribute to their neuroprotective effects.
Case Studies
Several studies have investigated the pharmacological effects of this compound and related compounds:
The mechanisms underlying the biological activities of this compound include:
- Receptor Interaction : The compound likely interacts with various neurotransmitter receptors (e.g., dopamine and serotonin receptors), influencing mood and cognitive functions.
- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress pathways, contributing to its antioxidant activity.
Q & A
Q. Q1. What are the optimal synthetic routes for 3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-1-ol, and how can reaction progress be monitored?
Answer: The compound can be synthesized via nucleophilic addition or condensation reactions using trifluoroethanol (TFE) as a solvent, as demonstrated in analogous tetrahydroisoquinoline derivatives . Key steps include:
- Reaction Setup: Combine precursors (e.g., substituted aldehydes or ketones) with tetrahydroisoquinoline derivatives in TFE under reflux.
- Monitoring: Use thin-layer chromatography (TLC) with silica gel plates and UV visualization to track reaction completion.
- Purification: Employ silica gel chromatography (0–75% ethyl acetate in hexane gradients) to isolate the product. Yield optimization requires careful control of stoichiometry and temperature .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Answer: Standard analytical workflows include:
- NMR Spectroscopy: Acquire and NMR spectra in deuterated solvents (e.g., CDCl) to confirm substituent positions and stereochemistry. For example, methoxy groups typically resonate at δ 3.7–4.0 ppm .
- Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., CHNO) and compare calculated vs. observed m/z values (e.g., [M+H]) .
- Elemental Analysis: Validate carbon, hydrogen, and nitrogen content (±0.3% deviation) .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., substituent variations) impact biological activity in tetrahydroisoquinoline derivatives?
Answer: Structure-activity relationship (SAR) studies on related compounds reveal:
- Methoxy Positioning: 6,7-Dimethoxy groups enhance receptor binding affinity in orexin-1 antagonists, as seen in analogues with IC values <150 μM .
- Side Chain Effects: Propanol moieties (as in the target compound) improve solubility and pharmacokinetic (PK) profiles compared to alkyl or aryl substitutions.
- Methodology: Test derivatives in vitro (e.g., receptor-binding assays) and correlate substituent effects using computational docking (e.g., AutoDock Vina) .
Q. Q4. What experimental strategies are used to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound?
Answer: For PK/PD profiling:
- In Vivo Studies: Administer the compound intravenously to animal models (e.g., dogs or rats) and collect plasma samples at timed intervals. Quantify drug levels via LC-MS/MS .
- Metabolite Identification: Use hepatic microsomes or hepatocyte incubations to identify phase I/II metabolites.
- PD Endpoints: Measure biomarker responses (e.g., enzyme inhibition or receptor occupancy) and model PK/PD relationships using software like Phoenix WinNonlin .
Q. Q5. How can researchers resolve contradictions in biological activity data across studies?
Answer: Address discrepancies by:
- Assay Standardization: Validate protocols for receptor-binding assays (e.g., consistent cell lines, buffer conditions).
- Control Compounds: Include reference standards (e.g., YM758 for orexin receptor studies) to calibrate activity measurements .
- Data Reprodubility: Replicate experiments across independent labs and perform meta-analyses using tools like RevMan to identify confounding variables .
Q. Q6. What computational methods are effective for predicting the binding modes of this compound to biological targets?
Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., orexin-1 receptor) using GROMACS or AMBER. Focus on hydrogen bonding with residues like Asp and hydrophobic packing with Phe.
- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding affinities and validate against experimental IC data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
